molecular formula C15H17N3O4 B2442814 N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-88-9

N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2442814
CAS No.: 1014067-88-9
M. Wt: 303.318
InChI Key: KPDDCUDPARTBLJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic chemical reagent featuring a pyrazole core fused with a benzo[1,3]dioxole (piperonyl) group. This structure places it within a class of compounds of significant interest in modern medicinal chemistry and drug discovery research . The scaffold is recognized for its potential as a versatile building block in the synthesis of novel bioactive molecules . The pyrazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological properties. Compounds containing the 1H-pyrazole scaffold have been extensively studied and have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, are based on the pyrazole structure, underscoring its pharmacological relevance . The specific incorporation of the 1-ethyl and 3-ethoxy substituents on the pyrazole ring, along with the carboxamide linkage, is a common strategy in drug design to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . The benzo[1,3]dioxole group is a frequent component in bioactive compounds and can influence the molecule's overall pharmacokinetic profile . Researchers can utilize this compound as a key intermediate for exploring new therapeutic agents. Its structure is well-suited for investigations into various enzyme systems and cellular pathways. Pyrazole-carboxamide derivatives have been identified as starting points for the development of compounds with synergistic activity against multidrug-resistant bacterial pathogens, such as Acinetobacter baumannii , when used in combination with existing antibiotics like colistin . Furthermore, related pyrazole derivatives have shown promise as anticancer agents in preclinical studies, with some demonstrating efficacy against cancer cell lines and the ability to disrupt microtubule assembly, which is a key mechanism for inhibiting cell division . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-18-8-11(15(17-18)20-4-2)14(19)16-10-5-6-12-13(7-10)22-9-21-12/h5-8H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDDCUDPARTBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the pyrazole derivative with a benzo[d][1,3]dioxole-containing reagent, often using palladium-catalyzed cross-coupling reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-ethyl-1H-pyrazole-4-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific ethoxy and ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its ability to interact with certain biological targets, making it a more potent therapeutic agent.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluation, and the underlying mechanisms of its activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O4C_{15}H_{17}N_{3}O_{4} with a molecular weight of 299.31 g/mol. Its structure includes a pyrazole core, which is known for various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative activity against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards these cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can act as selective COX inhibitors. The anti-inflammatory activity was assessed through edema inhibition tests, where some derivatives showed superior efficacy compared to established drugs like celecoxib .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
  • Induction of Apoptosis : Studies suggest that pyrazole compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Molecular Interactions : Docking studies reveal that this compound interacts favorably with active sites on target proteins, enhancing its inhibitory effects .

Study 1: Antiproliferative Activity

A study conducted on various pyrazole derivatives demonstrated that those with a benzo[d][1,3]dioxole moiety showed increased activity against breast and liver cancer cell lines. The IC50 values indicated a strong correlation between structural modifications and biological efficacy .

Study 2: Anti-inflammatory Evaluation

In another investigation focusing on anti-inflammatory properties, this compound was tested in animal models for its ability to reduce inflammation. Results showed significant reductions in paw edema compared to controls, confirming its therapeutic potential .

Summary of Biological Activities

Biological ActivityTargetMechanismReference
AnticancerMDA-MB-231, HepG2Apoptosis induction
Anti-inflammatoryCOX enzymesEnzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and what intermediates are critical?

  • Methodological Answer : Synthesis involves multi-step condensation and alkylation. Key steps include:

  • Cyclocondensation : React ethyl 2-cyano-3-ethoxyacrylate with benzo[d][1,3]dioxol-5-yl hydrazine derivatives in ethanol under reflux to form the pyrazole core. Yield optimization requires stoichiometric control (72% reported) .
  • N-Alkylation : Introduce the ethyl group at the 1-position using ethyl bromide and K₂CO₃ in DMF at 80°C (85% yield) .
  • Amide Coupling : Use EDC/HOBt-mediated coupling with benzo[d][1,3]dioxol-5-amine in dichloromethane (68% yield) .
    • Critical Intermediates :
  • Hydrazide precursor (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1H-pyrazole-4-carbohydrazide).
  • Purification via ethanol/water recrystallization is essential to avoid tautomeric impurities .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?

  • Key Techniques :

  • FT-IR : Identify amide C=O (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Confirm ethyl groups (δ 1.2–1.4 ppm triplet, δ 4.0–4.2 ppm quartet) and ethoxy protons (δ 3.8–4.0 ppm). Benzo[d][1,3]dioxole protons appear as two doublets near δ 6.0–6.5 ppm .
  • X-ray Crystallography : Resolve pyrazole ring tautomerism and confirm substituent geometry. Single-crystal analysis is recommended for absolute configuration .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactive sites in this compound?

  • Methodology :

  • Use B3LYP/6-311G** basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and NBO charges.
  • Solvent effects (e.g., water) are modeled via the Polarizable Continuum Model (PCM).
  • Key Findings :
  • HOMO localized on the pyrazole ring (nucleophilic site).
  • LUMO near the ethoxy group (electrophilic region).
  • Validate with experimental UV-Vis and IR spectra .

Q. How to resolve discrepancies between computational bioactivity predictions and experimental results?

  • Strategies :

  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories to assess protein-ligand complex stability.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Case Study : Replacing ethoxy with tert-butoxy at the 3-position reduces conformational flexibility, improving correlation between predicted and observed IC₅₀ values .

Q. Designing SAR studies for substituent effects on the benzo[d][1,3]dioxole moiety: Best practices?

  • Approach :

  • Systematic Modifications : Introduce electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., cyclohexyl) at the 5-position.
  • Multivariate Analysis : Partial Least Squares (PLS) regression to correlate Hammett σ values with kinase inhibition data.
  • Key Parameters : Track LogP (via HPLC), steric effects (Tolman cone angles), and hydrogen-bonding capacity (Abraham descriptors) .

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